acetic acid;(1R,2R)-2-phenylsulfanyl-1,2-dihydroacenaphthylen-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;(1R,2R)-2-phenylsulfanyl-1,2-dihydroacenaphthylen-1-ol is a complex organic compound that combines the properties of acetic acid with a unique dihydroacenaphthylen-1-ol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(1R,2R)-2-phenylsulfanyl-1,2-dihydroacenaphthylen-1-ol typically involves multiple steps. One common method includes the reaction of acenaphthene with sulfur to introduce the phenylsulfanyl group, followed by a series of reduction and oxidation reactions to achieve the desired dihydroacenaphthylen-1-ol structure. The final step involves the esterification of the hydroxyl group with acetic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;(1R,2R)-2-phenylsulfanyl-1,2-dihydroacenaphthylen-1-ol undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the phenylsulfanyl group, yielding a simpler dihydroacenaphthylen-1-ol derivative.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Thionyl chloride, phosphorus tribromide
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Dihydroacenaphthylen-1-ol derivatives
Substitution: Various substituted acenaphthene derivatives
Scientific Research Applications
Acetic acid;(1R,2R)-2-phenylsulfanyl-1,2-dihydroacenaphthylen-1-ol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of acetic acid;(1R,2R)-2-phenylsulfanyl-1,2-dihydroacenaphthylen-1-ol involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can interact with enzymes and proteins, potentially inhibiting their activity. The compound’s unique structure allows it to bind to specific receptors, modulating various biological processes.
Comparison with Similar Compounds
Similar Compounds
Acetic acid;2-phenylsulfanyl-1,2-dihydroacenaphthylen-1-ol: Lacks the (1R,2R) configuration, resulting in different stereochemistry and potentially different biological activity.
Acetic acid;1,2-dihydroacenaphthylen-1-ol: Lacks the phenylsulfanyl group, resulting in different chemical properties and reactivity.
Uniqueness
Acetic acid;(1R,2R)-2-phenylsulfanyl-1,2-dihydroacenaphthylen-1-ol is unique due to its specific stereochemistry and the presence of the phenylsulfanyl group. These features contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
64545-60-4 |
---|---|
Molecular Formula |
C20H18O3S |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
acetic acid;(1R,2R)-2-phenylsulfanyl-1,2-dihydroacenaphthylen-1-ol |
InChI |
InChI=1S/C18H14OS.C2H4O2/c19-17-14-10-4-6-12-7-5-11-15(16(12)14)18(17)20-13-8-2-1-3-9-13;1-2(3)4/h1-11,17-19H;1H3,(H,3,4)/t17-,18-;/m1./s1 |
InChI Key |
OXXKWFHAGPHSOE-JAXOOIEVSA-N |
Isomeric SMILES |
CC(=O)O.C1=CC=C(C=C1)S[C@H]2[C@@H](C3=CC=CC4=C3C2=CC=C4)O |
Canonical SMILES |
CC(=O)O.C1=CC=C(C=C1)SC2C(C3=CC=CC4=C3C2=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.